3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-METHYL-6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1,3-BENZOXAZOL-2(3H)-ONE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol and an acylating agent.
Incorporation of the Tetrazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1,3-BENZOXAZOL-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the benzoxazole or phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and interactions due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1,3-BENZOXAZOL-2(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole moiety, which also exhibit diverse biological activities.
Imidazole Derivatives: Compounds with an imidazole ring, known for their roles in various biochemical processes.
Triazole Derivatives: Compounds containing a triazole ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
3-METHYL-6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1,3-BENZOXAZOL-2(3H)-ONE is unique due to its combination of a benzoxazole core with a phenyl-substituted tetrazole moiety and a sulfanylacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13N5O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-methyl-6-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H13N5O3S/c1-21-13-8-7-11(9-15(13)25-17(21)24)14(23)10-26-16-18-19-20-22(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YYHCNVPBSXLYLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4)OC1=O |
Origin of Product |
United States |
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